

A Comparative Analysis of ERK2 Substrate Profiles: Healthy vs. Diseased Tissues

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Compound of Interest

Compound Name: ERK2 Substrate

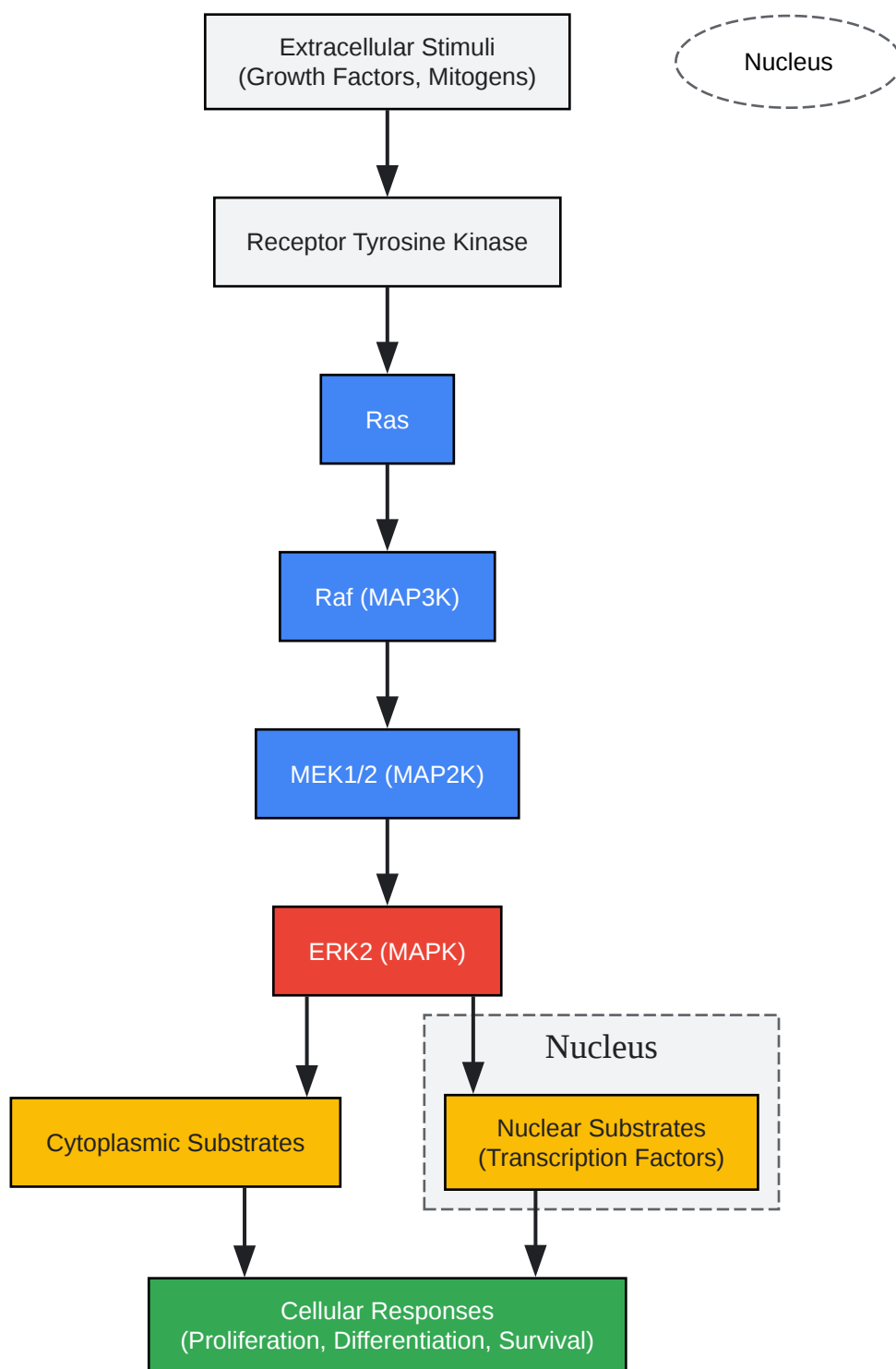
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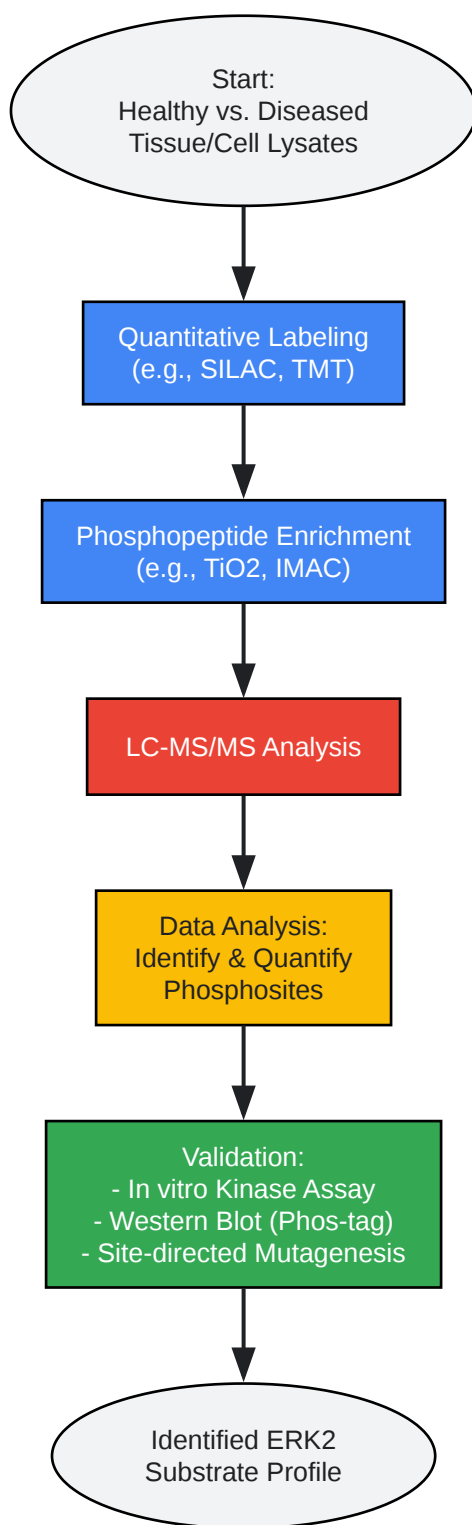
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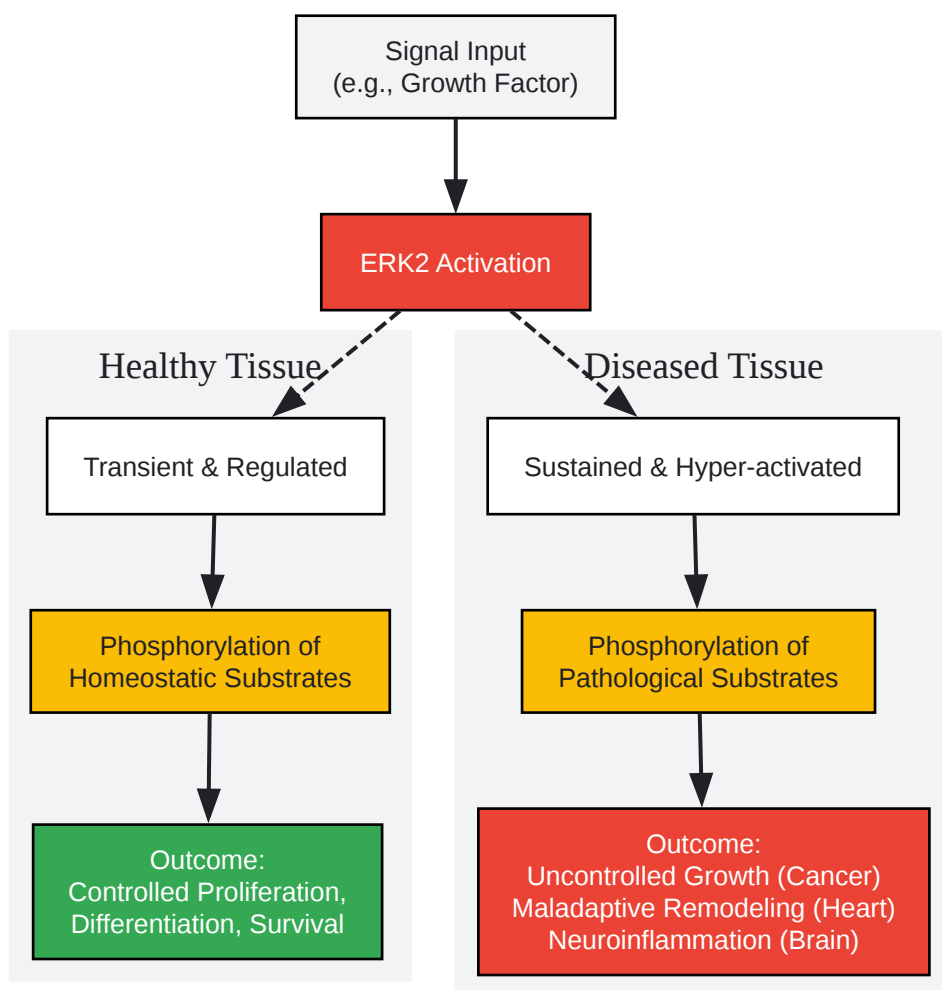
Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a serine/threonine kinase that plays a pivotal role in regulating a vast array of cellular processes, including proliferation, differentiation, survival, and motility.[1][2][3] The specificity of ERK2's function is dictated by the array of downstream proteins it phosphorylates—its substrate profile. In healthy tissues, ERK2 activity is tightly regulated, ensuring normal cellular homeostasis. However, dysregulation of the ERK pathway is a hallmark of numerous diseases, leading to altered substrate phosphorylation and pathological outcomes.[2][4] This guide provides a comparative overview of **ERK2 substrate** profiles in healthy versus diseased tissues, with a focus on cancer, cardiac hypertrophy, and neurodegenerative disorders.

The Canonical ERK2 Signaling Pathway

The ERK1/2 signaling cascade is a highly conserved three-tiered kinase module.[1] It is typically initiated by extracellular stimuli like growth factors, cytokines, or mitogens, which activate cell surface receptors.[3][5] This triggers the activation of the small G protein Ras, which in turn recruits and activates the MAP3K Raf. Raf then phosphorylates and activates the dual-specificity MAP2K, MEK1/2. Finally, MEK1/2 activates ERK1/2 through phosphorylation on specific threonine and tyrosine residues (Thr185/Tyr187 in ERK2).[1][2] Activated ERK2 can then translocate to the nucleus or act on cytoplasmic targets to phosphorylate a multitude of substrates.[2][6][7]







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